molecular formula C22H24N2O5 B2622987 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate CAS No. 312606-20-5

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate

Cat. No.: B2622987
CAS No.: 312606-20-5
M. Wt: 396.443
InChI Key: UCJHWBLBSYEITM-UHFFFAOYSA-N
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Description

Morpholine’s Pharmacophoric Role

The morpholine ring contributes critically to the compound’s physicochemical and pharmacological properties:

  • Solubility Modulation : The oxygen and nitrogen atoms in morpholine enhance aqueous solubility compared to purely aromatic systems, facilitating bioavailability.
  • Target Interactions : Morpholine’s oxygen can act as a hydrogen-bond acceptor, while its nitrogen (with a pKa ~7.1) may protonate under physiological conditions, enabling ionic interactions with acidic residues in enzyme active sites. For example, in PI3K inhibitors, morpholine oxygen forms hydrogen bonds with valine residues, stabilizing target binding.
  • Metabolic Stability : Morpholine rings are resistant to oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo.

Azatricyclo Framework’s Biological Relevance

The azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core provides:

  • Conformational Rigidity : The fused ring system restricts rotational freedom, pre-organizing the molecule for optimal interactions with planar binding pockets, such as those in kinases or G protein-coupled receptors.
  • Electron-Deficient Regions : The dioxo groups and aromatic rings create electron-deficient surfaces capable of π-π stacking with aromatic residues (e.g., tryptophan) in target proteins.
  • Nitrogen Functionality : The bridgehead nitrogen may participate in salt bridge formation or serve as a hydrogen-bond donor, depending on protonation state.

Synergistic Effects of the 2-Methylpropanoate Ester

The 2-methylpropanoate (isobutyrate) ester serves dual roles:

  • Prodrug Potential : Ester groups are commonly employed to improve membrane permeability, with enzymatic hydrolysis yielding active carboxylic acid metabolites.
  • Steric Shielding : The branched methyl groups may protect the ester from premature hydrolysis, enhancing metabolic stability.

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14(2)22(27)29-13-10-24-20(25)16-5-3-4-15-18(23-8-11-28-12-9-23)7-6-17(19(15)16)21(24)26/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHWBLBSYEITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the morpholine ring via nucleophilic substitution.
  • Esterification to attach the 2-methylpropanoate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the tricyclic core.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits pharmacological activity such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-chlorobenzoate (CAS 361159-10-6)

Key Differences :

  • Ester Group: The target compound’s 2-methylpropanoate ester is replaced with a 2-chlorobenzoate group.
  • Molecular Formula : C₂₅H₂₁ClN₂O₅ (vs. inferred C₂₅H₂₅N₂O₅ for the target compound) .
  • The aromatic benzoate may also reduce solubility in polar solvents compared to the aliphatic 2-methylpropanoate.

Table 1: Structural Comparison of Tricyclic Derivatives

Compound Core Structure Substituent (Position 8) Ester Group Molecular Formula Molecular Weight (g/mol)
Target Compound Azatricyclo[7.3.1.0⁵,¹³] Morpholin-4-yl 2-Methylpropanoate Inferred C₂₅H₂₅N₂O₅ ~465
CAS 361159-10-6 () Azatricyclo[7.3.1.0⁵,¹³] Morpholin-4-yl 2-Chlorobenzoate C₂₅H₂₁ClN₂O₅ 464.90
Diazaspiro Derivatives (Compounds 13 and 14, )

Key Differences :

  • Core Structure : 1,3-Diazaspiro[4.5]decane-2,4-dione (spiro system) vs. azatricyclo tricyclic framework.
  • Substituents : Piperazine derivatives (e.g., 4-phenylpiperazin-1-yl) replace the morpholine group.
  • Bioactivity : Diazaspiro compounds are pharmacologically active, with reported interactions in CNS pathways due to piperazine’s affinity for neurotransmitter receptors .

Implications :

  • The spiro system may confer conformational flexibility, contrasting with the rigid tricyclic core of the target compound.
  • Piperazine substituents could enhance water solubility compared to morpholine.
Tetracyclic Dithia-Aza Compounds ()

Example : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi).
Key Differences :

  • Ring System : Tetracyclic vs. tricyclic.
  • Heteroatoms : Sulfur atoms (3,7-dithia) introduce distinct electronic and steric effects compared to the oxygen-rich morpholine and lactam groups.
  • Functional Groups : A ketone (4(8)-one) replaces the lactam moiety .

Implications :

  • Sulfur atoms may increase metabolic stability but reduce bioavailability due to higher lipophilicity.
Piperazine-Containing Spiro Compounds ()

Example : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Key Differences :

  • Substituents : A 3-chlorophenyl-piperazine chain introduces halogenated aromaticity and extended alkyl linkers.

Research Findings and Implications

  • Synthesis : Analogous compounds (e.g., ) are synthesized via esterification of the tricyclic core, with purification by recrystallization (e.g., dimethylformamide in ) .
  • Crystallography : The SHELX system () is widely used for structural determination of such complex heterocycles, enabling precise analysis of ring puckering (see Cremer-Pople parameters in ) .
  • Structure-Activity Relationships (SAR): Morpholine and piperazine groups enhance solubility and receptor binding. Aliphatic esters (e.g., 2-methylpropanoate) improve metabolic stability compared to aromatic esters (e.g., 2-chlorobenzoate) .

Biological Activity

The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate is a complex organic molecule notable for its intricate structure and potential biological applications. This compound is part of a larger class of isoquinolones and derivatives known for their diverse pharmacological properties.

Molecular Structure

The unique structural characteristics of the compound include:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Tricyclic Core : A fused ring system that contributes to the compound's rigidity and potential interactions with biological targets.
  • Functional Groups : The presence of dioxo and ester functionalities enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and purity. Key steps include:

  • Formation of the Tricyclic Core : Achieved through cyclization reactions involving substituted benzene derivatives.
  • Introduction of the Morpholine Ring : Accomplished via nucleophilic substitution reactions.
  • Esterification : The final step involves reacting the tricyclic core with 2-methylpropanoic acid.

Biological Activity

Preliminary studies indicate that similar compounds exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with morpholine rings often show activity against bacteria and fungi.
  • Antitumor Activity : Many isoquinolone derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.

The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme or modulate signaling pathways in cells.

Research Findings

Recent studies have focused on the biological implications of similar compounds:

  • Case Study 1 : A related morpholine-containing compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
  • Case Study 2 : Research indicated that morpholine derivatives could inhibit specific enzymes involved in metabolic pathways, highlighting their potential as drug candidates.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound AMorpholine, dioxoAntimicrobial
Compound BIsoquinolone coreAntitumor
Compound CTricyclic structureEnzyme inhibition

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